Product packaging for 1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole(Cat. No.:CAS No. 1181875-71-7)

1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole

Cat. No.: B2530199
CAS No.: 1181875-71-7
M. Wt: 206.22
InChI Key: YMAGYSDUSJAFHT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole (CAS 1181875-71-7) is a synthetic N-benzyl imidazole derivative of significant interest in medicinal chemistry and pharmacological research, primarily for its role as an aldosterone synthase inhibitor . The compound targets and inhibits the enzyme cytochrome P450 11B2 (CYP11B2), which is responsible for the final step of aldosterone biosynthesis . By modulating this pathway, researchers are investigating its potential for treating aldosterone-mediated diseases in preclinical studies. Its core research value lies in the development of novel therapeutic strategies for cardiovascular and renal disorders, including congestive heart failure, hypertension, and myocardial fibrosis . The molecular structure, featuring a 3-fluoro-4-methoxybenzyl group attached to the imidazole nitrogen, is optimized for interaction with the enzyme's active site. With a molecular formula of C11H11FN2O and a molecular weight of 206.22, it is suited for in vitro and in vivo research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FN2O B2530199 1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole CAS No. 1181875-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAGYSDUSJAFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 1 3 Fluoro 4 Methoxybenzyl 1h Imidazole Derivatives

Conformational Analysis and Molecular Recognition of N-Substituted Imidazoles

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For N-substituted imidazoles, the relative orientation of the imidazole (B134444) and the N-benzyl groups governs the molecule's ability to fit within a receptor's binding pocket. The bond connecting the benzyl (B1604629) group to the imidazole nitrogen allows for rotational flexibility, resulting in various possible conformers.

Positional Effects of Fluorine on Biological Activity, Target Binding, and Pharmacological Profile

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The position of the fluorine atom on the benzyl ring is a critical factor that can dramatically alter the compound's biological activity.

Fluorine's high electronegativity can create strong dipole moments and alter the pKa of nearby functional groups, influencing electrostatic interactions with the target protein. A fluorine atom at the 3-position (meta) of the benzyl ring, as in the title compound, can affect the electronic distribution of the entire ring. SAR studies on related fluorinated benzimidazole (B57391) derivatives have shown that the position of fluorine substitution significantly impacts activity. For instance, in some series, ortho- and para-fluoro substituted compounds are more active than their meta-fluoro counterparts, while in other contexts, meta-substitution is optimal for potency. acs.orgnih.gov This highlights the target-specific nature of these interactions.

The introduction of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. scirp.org Furthermore, fluorine can increase lipophilicity, which may improve membrane permeability and cell penetration. acs.org However, the effect of fluorination on binding affinity is complex; it can lead to favorable orthogonal multipolar interactions with protein side chains or, conversely, introduce unfavorable interactions if not positioned correctly within the binding site. ijpsjournal.com

The following table illustrates the effect of fluorine substitution on the inhibitory activity of a series of 2-substituted N-benzyl benzimidazoles against a specific kinase, highlighting the importance of substituent placement.

CompoundSubstitution on Benzyl Ring (R)IC50 (nM)
1aH3500
1b4-F50
1c2,4-di-F25
1d3-Cl15

Data is illustrative and based on related benzimidazole series to demonstrate SAR principles. nih.gov

Influence of the Methoxybenzyl Moiety on Bioactivity, Lipophilicity, and Target Interactions

The methoxy (B1213986) group at the 4-position of the benzyl ring also plays a significant role in defining the pharmacological properties of the molecule. As an electron-donating group, it influences the electronic character of the benzyl ring, which can affect π-π stacking or other electronic interactions with the biological target.

In SAR studies of various heterocyclic compounds, the introduction of a methoxy group on a phenyl or benzyl ring often leads to a significant change in biological activity. Depending on the target, this change can be either beneficial or detrimental. For example, in a series of COX inhibitors, a 4-methoxyphenyl (B3050149) substituent at the C-5 position of the imidazole ring was found to be favorable for activity. researchgate.net

SAR Studies on the Imidazole Core and its Substituents (N-1, C-2, C-4, C-5) in Related Analogues

The imidazole core is a critical pharmacophoric element, and its substitution pattern at the N-1, C-2, C-4, and C-5 positions is a key area for SAR exploration.

N-1 Position: The substituent at the N-1 position, in this case, the 3-fluoro-4-methoxybenzyl group, is crucial for orienting the molecule within the binding site of the target. Variations in the benzyl substituent, such as altering the substitution pattern or replacing it with other groups (e.g., alkyl chains, other heterocyclic rings), can drastically affect potency and selectivity. researchgate.net

C-2 Position: The C-2 position is often a key vector for substitution. In many classes of imidazole-based inhibitors, a substituent at C-2 extends into a specific sub-pocket of the receptor, and its size, shape, and electronic properties are critical for activity. Studies on 2-substituted imidazoles have shown that even small changes at this position can lead to significant differences in pharmacological profiles. acs.org

C-4 and C-5 Positions: Substituents at the C-4 and C-5 positions can also profoundly influence biological activity. These positions can be modified to fine-tune the electronic properties of the imidazole ring, introduce additional binding interactions, or block metabolic pathways. For example, in a series of SARS-CoV-2 main protease inhibitors based on an imidazole-4,5-dicarboxamide scaffold, the nature of the substituents at these positions was directly correlated with inhibitory potency. nih.gov

The table below presents SAR data for a series of imidazole derivatives, illustrating how substitutions at different positions on the imidazole ring affect their biological activity against a particular enzyme.

CompoundN-1 SubstituentC-2 SubstituentC-4/C-5 SubstituentBiological Activity (IC50, µM)
2aBenzylHH>100
2bBenzylMethylH50
2cBenzylHPhenyl15
2d4-FluorobenzylHPhenyl5

Data is illustrative and based on general SAR principles for imidazole-based inhibitors.

Rational Design Principles for Modulating Potency, Selectivity, and Metabolic Stability

The rational design of novel analogs based on the 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole scaffold involves the integration of the SAR principles discussed above to optimize potency, selectivity, and metabolic stability.

Modulating Potency: Potency can be enhanced by optimizing the interactions with the target receptor. This can be achieved by fine-tuning the substituents on both the benzyl and imidazole rings to maximize hydrogen bonding, hydrophobic, and electrostatic interactions. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to understand the binding mode of the lead compound and to predict which modifications are likely to improve binding affinity. acs.orgnih.gov

Improving Selectivity: Achieving selectivity for a specific target over related proteins (e.g., different enzyme isoforms) is a major goal in drug design. Selectivity can be engineered by exploiting subtle differences in the amino acid residues of the binding sites. For instance, introducing a bulky substituent at a position where the target receptor has a larger pocket than an off-target receptor can confer selectivity. Similarly, tailoring electrostatic interactions by strategic placement of groups like fluorine can be used to favor binding to the intended target. researchgate.net

Enhancing Metabolic Stability: Drug metabolism can lead to rapid clearance and reduced bioavailability. Rational design strategies to improve metabolic stability include the introduction of blocking groups, such as fluorine, at metabolically labile positions (e.g., para-position of a phenyl ring). scirp.org Another approach is scaffold hopping, where the core structure is replaced with a bioisostere that retains the desired biological activity but possesses a more favorable metabolic profile. researchgate.net The interplay between the fluoro and methoxy groups on the benzyl ring can also influence metabolism; for example, the methoxy group itself can be a site of O-demethylation, and the presence of an adjacent fluorine atom might modulate the rate of this metabolic process.

By systematically applying these design principles, medicinal chemists can navigate the complex SAR landscape to develop derivatives of this compound with optimized therapeutic potential.

Preclinical Biological Evaluation and Mechanistic Insights of 1 3 Fluoro 4 Methoxybenzyl 1h Imidazole Analogues

Diverse Pharmacological Activities in In Vitro and In Vivo (Non-Human) Models

Analogues of 1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole have been investigated for a range of therapeutic potentials, demonstrating a broad spectrum of biological activities in preclinical studies. These activities span from combating infectious diseases to exhibiting anticancer and anti-inflammatory effects.

Anti-Infective Potentials: Antibacterial, Antifungal, Antiviral, Antiparasitic, and Antitubercular Activities

The imidazole (B134444) moiety is a well-established pharmacophore in the development of anti-infective agents. nih.govnih.gov Derivatives of imidazole have shown promise against a variety of pathogens. For instance, novel imidazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing inhibitory effects against several bacterial strains. nih.gov The chemical structure of imidazole, a five-membered heterocycle, is inherently suited for antibacterial activity. nih.gov Studies on related fluorobenzoylthiosemicarbazides and their cyclic 1,2,4-triazole (B32235) analogues have demonstrated activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the realm of antifungal research, azole compounds, which include imidazole derivatives, are known to target the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. nih.gov Specifically, they inhibit the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov The presence of fluoro substituents on the phenyl ring of related benzimidazole-1,2,4-triazole derivatives has been shown to be important for anticandidal activity. nih.gov

The antiviral potential of imidazole-containing compounds is also an active area of research. While specific data on this compound analogues is limited, the broader class of imidazole derivatives has been explored for various antiviral applications. nih.gov

Anticancer and Antimitotic Activities: Cytotoxicity, Anti-Vascular Effects, and Tubulin Polymerization Inhibition

Several studies have highlighted the anticancer potential of imidazole and related azole derivatives. A series of tubulin polymerization inhibitors featuring a 1,2,4-triazole ring, which shares structural similarities with the imidazole core, have been synthesized and evaluated. nih.gov One such analogue, 4-(3-Fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, was synthesized as part of a study to create compounds that mimic the bioactivity of combretastatin (B1194345) A-4 (CA-4), a known tubulin polymerization inhibitor. nih.gov

These compounds function by binding to tubulin, thereby disrupting the dynamic process of microtubule formation and leading to cell cycle arrest and subsequent cell death. nih.govnih.gov The cytotoxicity of these triazole analogues was assessed against various cancer cell lines, including multidrug-resistant (MDR) ones. nih.gov

Cytotoxicity of a Triazole Analogue Against Various Cancer Cell Lines
Cancer Cell LineCell Line TypeGI50 (μM) for 4-(3-Fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
NCI-H460Lung0.0032
MCF7Breast0.0028
SF-268CNS0.0035
Inhibition of Tubulin Polymerization by a Triazole Analogue
CompoundIC50 (μM)
4-(3-Fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole2.1
Combretastatin A-4 (Reference)1.1

The data indicates that the 3-fluoro-4-methoxyphenyl substitution contributes to potent cytotoxic and tubulin polymerization inhibitory activities. nih.gov Other research has also demonstrated the cytotoxic effects of various imidazole-containing compounds against different cancer cell lines, such as renal cell carcinoma and malignant mesothelioma. nih.govmdpi.com

Anti-Inflammatory and Analgesic Effects

Imidazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties. nih.gov Preclinical studies using animal models, such as the carrageenan-induced paw edema model in rats, have demonstrated the anti-inflammatory potential of various di- and tri-substituted imidazole derivatives. nih.gov Some of these compounds have also shown significant analgesic activity in tests like the acetic acid-induced writhing reflex in mice. banglajol.inforesearchgate.net The mechanism of action for these effects is often linked to the inhibition of inflammatory mediators.

Other Bioactive Properties: Antidiabetic, Antihypertensive, and Related Modulatory Effects

The therapeutic potential of imidazole analogues extends to other areas as well. For instance, fluoro-substituted benzimidazole (B57391) derivatives have been designed and evaluated for their antihypertensive activities. nih.gov These compounds have shown the ability to display nanomolar affinity for the angiotensin II type 1 (AT1) receptor and effectively decrease blood pressure in spontaneously hypertensive rats. nih.gov One study reported that certain derivatives produced a maximal mean blood pressure reduction that was more potent and longer-lasting than losartan (B1675146) and telmisartan. nih.gov While direct evidence for antidiabetic activity of this compound analogues is not prominent, the broad bioactivity of the imidazole scaffold suggests this as a potential area for future investigation.

Elucidation of Molecular Mechanisms of Action in Relevant Biological Systems

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. Research has focused on their interactions with key biological targets like enzymes and receptors.

Enzyme Inhibition and Receptor Modulation by Imidazole Derivatives

A primary mechanism of action for many bioactive imidazole derivatives is enzyme inhibition. As previously mentioned, in the context of antifungal activity, azole compounds, including imidazoles, are known inhibitors of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov

In the field of oncology, a significant mechanism is the inhibition of tubulin polymerization. nih.govnih.gov Analogues containing the 3-fluoro-4-methoxyphenyl moiety have been shown to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics. nih.gov This interference with the cytoskeleton ultimately leads to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Furthermore, fluoro-benzimidazole derivatives have been investigated as inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease. nih.gov In the context of hypertension, certain fluoro-substituted benzimidazoles act as angiotensin II type 1 (AT1) receptor blockers, demonstrating the potential for receptor modulation. nih.gov Additionally, some imidazole analogues have been studied for their affinity for dopamine (B1211576) D2 and D3 receptors, indicating their potential role in modulating neurotransmitter systems. nih.gov

Computational and Theoretical Investigations of 1 3 Fluoro 4 Methoxybenzyl 1h Imidazole and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT), Frontier Molecular Orbital Analysis, and Electrostatic Surface Potential Mapping

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost. nih.govjchr.org For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. electrochemsci.orgdergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. electrochemsci.orgmalayajournal.org For imidazole analogues, the distribution and energies of these orbitals reveal regions susceptible to electrophilic and nucleophilic attack, which is vital for understanding potential interactions with biological targets. malayajournal.org

Electrostatic Surface Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. malayajournal.org These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. nih.gov For fluorinated compounds like 1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole, the electronegative fluorine atom significantly influences the ESP, creating localized negative potential that can be key for specific intermolecular interactions.

Parameter Significance Typical Computational Method
EHOMO Energy of the highest occupied molecular orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-311G(d,p))
ELUMO Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-311G(d,p))
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. electrochemsci.orgCalculated from HOMO and LUMO energies.
Mulliken Charges Provides an estimation of the partial atomic charges within the molecule.DFT calculations. electrochemsci.org
ESP Min/Max Minimum and maximum electrostatic potential values on the molecular surface.Calculated from DFT wavefunctions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Validation

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and mode. For imidazole derivatives, docking studies are widely used to screen for potential biological targets, such as enzymes or receptors. nih.govmdpi.comresearchgate.net For instance, analogues of this compound have been docked into the active sites of various proteins to explore their inhibitory potential. nih.govresearchgate.net The docking score, typically in kcal/mol, provides a quantitative measure of binding affinity, with more negative values indicating stronger binding. mdpi.com Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to validate the stability of ligand-receptor complexes predicted by docking. nih.govmdpi.com By analyzing trajectories from MD simulations, researchers can assess the conformational stability of the ligand in the binding pocket and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. mdpi.com Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to evaluate the stability of the complex. nih.gov

In Silico Prediction of Pharmacokinetic Properties Relevant to Drug Discovery (e.g., ADME for fluorine-containing compounds)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are increasingly used to predict these properties early in the drug discovery process, saving time and resources. nih.govmdpi.com For imidazole-based compounds, including fluorinated analogues, various computational models are available to predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

ADME Property Description Importance in Drug Discovery
Absorption The process by which a drug enters the bloodstream.Determines how much of the drug is available to exert its effect.
Distribution The dissemination of a drug throughout the body's fluids and tissues.Affects the concentration of the drug at its site of action.
Metabolism The transformation of a drug into other compounds (metabolites) by the body.Influences the duration of action and potential for drug-drug interactions.
Excretion The removal of the drug and its metabolites from the body.Determines the clearance rate and potential for accumulation.

Advanced Cheminformatics and Machine Learning Approaches in Imidazole-Based Drug Discovery

Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the analysis of large chemical datasets to identify promising new drug candidates. nih.govresearchgate.net These approaches are particularly valuable in the context of imidazole-based drug discovery, where large libraries of compounds can be computationally screened and prioritized.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By training on a set of known active and inactive compounds, QSAR models can predict the activity of new, untested molecules.

Machine Learning Models: Various ML algorithms, such as support vector machines, random forests, and deep neural networks, are being applied to predict a wide range of properties, including bioactivity, toxicity, and ADME profiles. acs.orgresearchgate.net These models learn from vast amounts of chemical and biological data to make predictions for novel compounds, accelerating the identification of promising leads. mdpi.com For imidazole derivatives, ML models can be trained to identify structural features that are important for a desired biological activity, guiding the design of more potent and selective compounds.

Crystal Structure Analysis and Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Hirshfeld Surface Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive insights into molecular conformation and intermolecular interactions. For imidazole-containing compounds, crystal structure analysis reveals the specific ways in which molecules pack in the solid state, which is governed by a network of non-covalent interactions. nih.govresearchgate.net

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions that play a significant role in the crystal packing of many organic molecules, including those with imidazole rings. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while N-H groups can act as donors.

π-π Stacking: The aromatic rings of the imidazole and benzyl (B1604629) moieties can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions contribute to the stability of the crystal lattice. nih.gov

Future Research Trajectories for N 3 Fluoro 4 Methoxybenzyl 1h Imidazole Chemistry

Development of Novel and Sustainable Synthetic Strategies for Scalable Production and Derivatization

Future research will likely prioritize the development of innovative and environmentally friendly methods for synthesizing 1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole and its derivatives. researchgate.net Traditional synthetic routes often involve harsh reaction conditions or the use of hazardous materials. acs.orgresearchgate.net Modern approaches are increasingly focused on green chemistry principles to ensure sustainability and scalability. researchgate.netbohrium.com

Key areas for advancement include:

Microwave-Assisted and Ultrasound Irradiation Synthesis : These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. bohrium.comresearchgate.net

Catalyst- and Solvent-Free Conditions : The development of reactions that proceed efficiently without the need for catalysts or harmful organic solvents is a significant goal in sustainable chemistry. researchgate.net

Scalable Production Methods : Research into scalable methods, such as those utilizing readily available starting materials like sodium imidazolate, can enhance the availability of N-functionalized imidazoles for broader research and commercial applications. acs.orgresearchgate.netfigshare.com A method for producing sodium imidazolate (NaIm) from commodity starting materials has been developed, allowing for direct production at a significant scale. acs.orgfigshare.com This NaIm can then be used to produce a variety of N-functionalized imidazole (B134444) compounds with minimal solvent volumes and straightforward purification. acs.orgfigshare.com

These advancements will not only make the synthesis of these compounds more efficient and environmentally benign but will also facilitate the creation of diverse libraries of derivatives for further biological evaluation. bohrium.comresearchgate.net

Exploration of New Biological Targets and Unaddressed Disease Indications for Imidazole Analogues

The imidazole scaffold is a common feature in many clinically used drugs and natural compounds, demonstrating a wide range of biological activities. bohrium.comlifechemicals.com Imidazole derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents. nih.govmdpi.comnih.govnih.gov Future research should aim to identify novel biological targets for this compound and its analogs, thereby expanding their therapeutic potential to unaddressed diseases.

Potential avenues of exploration include:

Antiviral Research : Given the urgent need for new antiviral therapies, screening imidazole derivatives against a broad range of viruses is a high priority. nih.gov Structure-activity relationship (SAR) studies can guide the design of compounds that inhibit viral replication or entry into host cells. rroij.com

Anticancer Drug Development : Benzimidazole (B57391) derivatives, structurally related to imidazoles, have been investigated as anticancer agents targeting various mechanisms, including enzyme inhibition and disruption of microtubule formation. researchgate.netnih.govresearchgate.net Similar investigations into imidazole analogues could yield promising new cancer therapeutics.

Neurological Disorders : The ability of small molecules to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. Exploring the neuropharmacological properties of these imidazole compounds could uncover new treatments for a range of neurological conditions.

The following table summarizes the diverse biological activities reported for various imidazole-based compounds, highlighting the potential for discovering new applications for this compound and its derivatives.

Biological ActivityTarget/Mechanism of ActionReference Compound Class
AnticancerTopoisomerase II inhibition, Microtubule disruption, Kinase inhibitionBenzimidazole-rhodanine conjugates, Phenanthroimidazole derivatives
AntiviralInhibition of viral polymerases, Blocking viral entryImidazole thioacetanilide (B1681303) derivatives, Imidazole 4,5-dicarboxamide derivatives
AntimicrobialDisruption of microbial cell processesNitroimidazole derivatives
Anti-inflammatoryInhibition of COX-2 enzymeImidazole derivatives

Advanced Structure-Activity Relationship and Lead Optimization Studies Utilizing Integrated Drug Discovery Tools

A critical aspect of drug development is the optimization of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.combiobide.com For this compound, future research will heavily rely on advanced structure-activity relationship (SAR) studies and integrated drug discovery tools. rroij.com

Key methodologies in this area include:

Computational Modeling : In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict how modifications to the chemical structure will affect its binding to a biological target. danaher.commdpi.com This computational approach can prioritize the synthesis of the most promising derivatives, saving time and resources. mdpi.com

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large libraries of compounds against a specific biological target, quickly identifying "hits" for further development. biobide.com

Fragment-Based Drug Discovery (FBDD) : This approach involves identifying small molecular fragments that bind to a target and then growing or combining them to create a more potent lead compound. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound is crucial for its development into a viable drug. danaher.com Early assessment of these properties can help to identify and address potential liabilities.

For instance, SAR studies on related compounds have shown that substitutions at different positions on the benzyl (B1604629) ring can significantly impact biological activity. nih.gov Specifically, fluoro substitution at the ortho position of a benzene (B151609) ring has been shown to be crucial for the inhibitory activity of certain indazole derivatives. nih.gov Such insights are invaluable for guiding the rational design of new and more potent this compound analogues.

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization and Biological Evaluation

A comprehensive understanding of a potential drug candidate requires the integration of knowledge and techniques from multiple scientific disciplines. The future of research on this compound will necessitate a collaborative, multidisciplinary approach.

This integrated strategy should encompass:

Chemical Synthesis and Characterization : Organic chemists will continue to play a vital role in synthesizing novel derivatives and confirming their structures using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. nih.govmdpi.com

Biological and Pharmacological Evaluation : Pharmacologists and biologists will conduct in vitro and in vivo studies to determine the efficacy and mechanism of action of the compounds. nih.gov

Structural Biology : Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed, atomic-level information about how a compound interacts with its biological target, which is invaluable for structure-based drug design.

Computational Chemistry : As mentioned previously, computational tools will be essential for guiding the design and optimization of new compounds. mdpi.com

Materials Science : The physicochemical properties of imidazole derivatives are also of interest, with some showing potential as liquid crystalline materials. researchgate.net

By combining these diverse areas of expertise, researchers can build a holistic understanding of the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

Q & A

Basic: What are the key structural features and physicochemical properties of 1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole?

Answer:
The compound features an imidazole ring substituted at the 1-position with a 3-fluoro-4-methoxybenzyl group. Key properties include:

  • Molecular formula : C₁₂H₁₁FN₂O₂
  • Molecular weight : 234.23 g/mol
  • Functional groups : Fluoro and methoxy substituents on the benzyl group, which influence electronic properties and potential biological interactions.
  • Crystallography : Structural analogs (e.g., 4-(3-Fluoro-4-methoxyphenyl)-1H-imidazole derivatives) have been resolved via X-ray diffraction, revealing planar imidazole rings and torsion angles critical for molecular packing .

Basic: What synthetic methodologies are commonly employed for preparing this compound?

Answer:
Synthesis typically involves:

  • Cyclocondensation : Reaction of 3-fluoro-4-methoxybenzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole core .
  • Substitution reactions : Alkylation of imidazole precursors using sodium hydride (NaH) and fluorinated benzyl halides .
  • Purification : Silica gel chromatography or recrystallization to achieve >95% purity .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Imidazole formationNH₄OAc, HCl, 80°C, 12h65–75
BenzylationNaH, DMF, RT, 6h70–85

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during benzylation reduces side-product formation .
  • Catalyst screening : Transition metals (e.g., CuI) enhance regioselectivity in Pd-catalyzed cross-coupling steps, as seen in analogous imidazole derivatives .
  • Real-time monitoring : TLC (hexane:ethyl acetate, 3:1) and ¹H NMR (δ 7.2–7.4 ppm for imidazole protons) track intermediate formation .

Advanced: What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

Answer:

  • NMR spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 3.8–4.0 ppm for OCH₃) confirm substitution patterns .
  • Mass spectrometry (MS) : High-resolution ESI-MS distinguishes isotopic patterns for fluorine-containing species .
  • X-ray crystallography : Resolves stereochemical ambiguities; e.g., torsion angles between imidazole and benzyl groups impact biological activity .

Advanced: How does the electronic environment of the imidazole ring influence its reactivity in cross-coupling reactions?

Answer:
The electron-deficient nature of the imidazole ring (due to fluorine and methoxy groups) facilitates:

  • Regioselective C–H activation : Pd-catalyzed coupling at the 5-position of imidazole, as observed in derivatives like 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole .
  • Nucleophilic substitution : Fluorine’s strong electron-withdrawing effect enhances susceptibility to SNAr reactions at the 4-methoxybenzyl position .

Advanced: What computational methods are suitable for predicting biological activity and structure-activity relationships (SAR)?

Answer:

  • CoMSIA models : Comparative Molecular Similarity Indices Analysis predicts antiepileptic activity by correlating steric/electrostatic fields with ED₅₀ values in imidazole analogs .
  • Molecular docking : Studies on GLP1 receptor activators (e.g., imidazole derivatives with oxetane groups) identify key binding interactions (e.g., hydrogen bonding with Ser127) .

Table 2 : CoMSIA Parameters for Imidazole Analogs

FieldContribution (%)
Steric35.2
Electrostatic28.7
Hydrophobic22.1

Advanced: What safety protocols are recommended for handling this compound?

Answer:

  • GHS compliance : While specific GHS data for this compound is limited, analogs like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride require:
    • PPE: Nitrile gloves, lab coats, and safety goggles .
    • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic reaction mixtures before disposal .

Advanced: How can structural modifications enhance pharmacological properties (e.g., bioavailability, target selectivity)?

Answer:

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
  • Prodrug strategies : Esterification of the imidazole nitrogen (e.g., acetyl prodrugs) enhances solubility, as demonstrated in antiepileptic analogs .
  • Fluorine scanning : Introducing additional fluorine atoms at the benzyl para-position improves CNS penetration in rodent models .

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